Cas no 1909320-24-6 ((2-bromo-6-chlorophenyl)methanesulfonamide)

1909320-24-6 structure
Produktname:(2-bromo-6-chlorophenyl)methanesulfonamide
CAS-Nr.:1909320-24-6
MF:C7H7BrClNO2S
MW:284.557978868485
MDL:MFCD29762794
CID:5247006
PubChem ID:122163246
(2-bromo-6-chlorophenyl)methanesulfonamide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzenemethanesulfonamide, 2-bromo-6-chloro-
- (2-bromo-6-chlorophenyl)methanesulfonamide
-
- MDL: MFCD29762794
- Inchi: 1S/C7H7BrClNO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
- InChI-Schlüssel: LDCUEVCPJKCLNA-UHFFFAOYSA-N
- Lächelt: C1(CS(N)(=O)=O)=C(Cl)C=CC=C1Br
(2-bromo-6-chlorophenyl)methanesulfonamide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-254484-5.0g |
(2-bromo-6-chlorophenyl)methanesulfonamide |
1909320-24-6 | 95% | 5.0g |
$3520.0 | 2024-06-19 | |
Enamine | EN300-254484-0.5g |
(2-bromo-6-chlorophenyl)methanesulfonamide |
1909320-24-6 | 95% | 0.5g |
$947.0 | 2024-06-19 | |
Enamine | EN300-254484-0.25g |
(2-bromo-6-chlorophenyl)methanesulfonamide |
1909320-24-6 | 95% | 0.25g |
$601.0 | 2024-06-19 | |
Enamine | EN300-254484-10.0g |
(2-bromo-6-chlorophenyl)methanesulfonamide |
1909320-24-6 | 95% | 10.0g |
$5221.0 | 2024-06-19 | |
Enamine | EN300-254484-10g |
(2-bromo-6-chlorophenyl)methanesulfonamide |
1909320-24-6 | 95% | 10g |
$5221.0 | 2023-09-14 | |
Enamine | EN300-254484-5g |
(2-bromo-6-chlorophenyl)methanesulfonamide |
1909320-24-6 | 95% | 5g |
$3520.0 | 2023-09-14 | |
1PlusChem | 1P01C3NI-5g |
(2-bromo-6-chlorophenyl)methanesulfonamide |
1909320-24-6 | 95% | 5g |
$4413.00 | 2023-12-19 | |
1PlusChem | 1P01C3NI-50mg |
(2-bromo-6-chlorophenyl)methanesulfonamide |
1909320-24-6 | 95% | 50mg |
$399.00 | 2024-06-17 | |
1PlusChem | 1P01C3NI-10g |
(2-bromo-6-chlorophenyl)methanesulfonamide |
1909320-24-6 | 95% | 10g |
$6515.00 | 2023-12-19 | |
Aaron | AR01C3VU-5g |
(2-bromo-6-chlorophenyl)methanesulfonamide |
1909320-24-6 | 95% | 5g |
$4865.00 | 2023-12-15 |
(2-bromo-6-chlorophenyl)methanesulfonamide Verwandte Literatur
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
1909320-24-6 ((2-bromo-6-chlorophenyl)methanesulfonamide) Verwandte Produkte
- 325744-47-6(3-(2-Nitro-phenyl)-isoxazol-5-yl-methanol)
- 1361672-40-3(6-Chloro-2-(2,3,4-trichlorophenyl)nicotinic acid)
- 1179285-52-9(Methyl 2-{(2-Ethyl-1,3-thiazol-5-yl)methylamino}acetate)
- 356058-13-4(6-4-(Trifluoromethyl)phenyl-3-pyridylmethanol)
- 87865-78-9(N2-Isobutyryl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine)
- 2680783-17-7(2-4-(4-chlorophenyl)-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-thiazol-5-ylacetic acid)
- 66232-56-2(2-Amino-6-ethylbenzoic acid)
- 2248399-36-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-fluorophenyl)-2-methoxypropanoate)
- 80538-72-3(4-acetamidopyridine-3-carboxamide)
- 606-19-9(2-Hydroxybenzene-1,3-dicarboxylic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1909320-24-6)(2-bromo-6-chlorophenyl)methanesulfonamide

Reinheit:99%
Menge:1g
Preis ($):783.0